4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Overview
Description
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid (4-CPDFB) is a novel organic compound with a wide range of potential applications in the fields of medicine, biochemistry, and materials science. 4-CPDFB has been studied extensively in recent years due to its unique properties and potential applications in a variety of fields.
Scientific Research Applications
Synthesis and Chemical Applications
The development of synthetic methods for compounds structurally related to 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid is significant for pharmaceutical applications. For instance, a study by Zhang et al. (2014) describes the synthesis of an impurity in crude Roflumilast, emphasizing the importance of such compounds in creating high-purity pharmaceutical ingredients (Han Zhang et al., 2014).
The regioexhaustive functionalization of difluorophenols, as explored by Marzi et al. (2004), demonstrates the chemical versatility of difluorobenzoic acid derivatives in organic synthesis, potentially extending to compounds like this compound for creating diverse chemical entities (E. Marzi, J. Gorecka, M. Schlosser, 2004).
Zhang et al. (2017) focus on an efficient synthesis pathway for a key intermediate in preparing an impurity of moxifloxacin, highlighting the utility of difluorobenzoic acid derivatives in synthesizing complex molecules (Mingguang Zhang et al., 2017).
Material Science and Pharmacological Intermediates
Research into the structural opportunities provided by difluorobenzoic acid derivatives, as presented by Schlosser and Heiss (2003), showcases the potential of these compounds in material science for creating new molecules with specific properties (M. Schlosser, C. Heiss, 2003).
The study on cyclopolic acid compounds and their derivatives using semi-empirical methods, conducted by Arsyad et al. (2021), provides insights into the stability and reactivity of related compounds, which could inform the development of materials and drugs (A. Arsyad et al., 2021).
Mechanism of Action
Target of Action
A related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, has been shown to have inhibitory effects on tgf-β1-induced epithelial–mesenchymal transformation . This suggests that the compound may interact with similar targets or pathways.
Mode of Action
Based on the related compound, it may inhibit the tgf-β1-induced epithelial–mesenchymal transformation, which plays a key role in the pathogenesis of pulmonary fibrosis .
Biochemical Pathways
It’s plausible that it may influence pathways related to the tgf-β1-induced epithelial–mesenchymal transformation .
Result of Action
Based on the related compound, it may attenuate tgf-β1-induced epithelial–mesenchymal transformation in vitro and bleomycin-induced pulmonary fibrosis in vivo .
properties
IUPAC Name |
4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-8-3-7(11(14)15)4-9(13)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVZZPBKPNWGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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